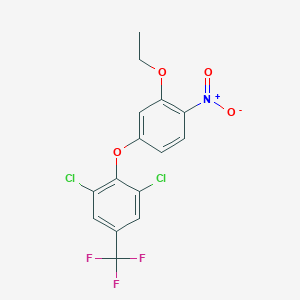
1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene, also known as Flumioxazin, is an herbicide that is commonly used in agriculture to control weeds. This chemical compound belongs to the family of benzene derivatives and has a molecular formula of C15H8Cl2F3NO4. Flumioxazin is known for its selective activity against broadleaf weeds and its low toxicity to non-target organisms.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Fluorine-containing Compounds
The compound 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene was synthesized, demonstrating the potential for creating novel fluorine-containing materials. This process involved reactions between hydroquinone and 2-chloro-5-nitrobenzene trifluoride, further characterized by technologies like FTIR and DSC. The production and characterization of these compounds highlight their potential in various scientific applications, including materials science and chemistry (Yu Xin-hai, 2010).
Organomercury Compounds and Their Spectra
The study on organomercury compounds, including the synthesis and NMR spectra analysis of unsymmetrically dimercurated arenes, showcases the chemical versatility and applications of such compounds in analytical chemistry. These findings offer insights into the molecular structure and interaction of organomercury compounds, which can be pivotal in environmental science and toxicology studies (G. Deacon, J. O'connor, G. N. Stretton, 1986).
Selective Oxidation Using Zeolites
Dehydroxylated ZSM-5 type zeolites have been utilized for the selective oxidation of aromatic compounds, indicating a novel approach to designing active sites for chemical reactions. This method, which uses nitrous oxide as a mild oxidant, achieves high selectivity and yield, particularly for benzene to phenol conversion. This research highlights the importance of zeolites in catalysis and their potential for industrial applications in the selective oxidation of organic compounds (L. Kustov, A. Tarasov, V. Bogdan, A. A. Tyrlov, J. Fulmer, 2000).
Polymorphism in Van der Waals Host Molecules
The study of solvates and their desolvation-induced polymorphism provides insights into material science, particularly in the formation and transition of different crystal phases. This research can have implications in drug delivery systems, material stability, and the development of novel materials with tailored properties (S. Bhattacharya, B. K. Saha, 2013).
Surface Covalent Organic Frameworks
The development of surface covalent organic frameworks (COFs) based on polyester condensation showcases the potential for creating highly ordered, porous structures with applications ranging from catalysis to storage and separation technologies. This research highlights the versatility of COFs in material science, especially for designing surfaces with specific chemical functionalities (A. Marele, R. Mas‐Ballesté, L. Terracciano, J. Rodrı́guez-Fernández, I. Berlanga, S. Alexandre, R. Otero, J. Gallego, F. Zamora, J. Gómez‐Rodríguez, 2012).
Propiedades
IUPAC Name |
1,3-dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO4/c1-2-24-13-7-9(3-4-12(13)21(22)23)25-14-10(16)5-8(6-11(14)17)15(18,19)20/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIQTNJHBHDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)

![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2759321.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2759322.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2759324.png)

![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2759335.png)

![4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2759337.png)
